Equivalent Antihypertensive Efficacy but Superior Patient Preference vs. Guanethidine in Hypertension
In a crossover clinical trial involving 32 hypertensive patients, debrisoquine and guanethidine demonstrated equivalent efficacy in reducing both systolic and diastolic blood pressure [1]. However, patient tolerance and preference for debrisoquine were significantly higher. After three months of treatment with each drug, 18 patients (56%) preferred debrisoquine, compared to only 9 patients (28%) who preferred guanethidine; 5 patients (16%) expressed no preference [1]. This preference was observed despite the drugs' equal blood pressure-lowering effects, suggesting a more favorable side effect profile for debrisoquine in this cohort.
| Evidence Dimension | Patient Preference and Antihypertensive Efficacy |
|---|---|
| Target Compound Data | 18 out of 32 patients preferred debrisoquine; Equal efficacy in lowering blood pressure. |
| Comparator Or Baseline | Guanethidine: 9 out of 32 patients preferred guanethidine; Equal efficacy in lowering blood pressure. |
| Quantified Difference | 2-fold higher patient preference for debrisoquine (18 vs. 9 patients). |
| Conditions | Crossover trial in 32 hypertensive patients over three months on each drug. |
Why This Matters
For researchers modeling historical hypertension treatments or studying adrenergic neuron blockade, this data indicates debrisoquin may provide a more tolerable experimental profile compared to guanethidine, potentially reducing confounding variables related to drug intolerance.
- [1] Adi FC, et al. Comparison of debrisoquine and guanethidine in treatment of hypertension. Br Med J. 1975 Mar 1;1(5956):482-5. PMID: 1125586. View Source
